3-methyl-7-(3-methylbenzyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione
Description
The exact mass of the compound 3-methyl-7-[(3-methylphenyl)methyl]-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is 415.16781085 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-14-4-3-5-15(12-14)13-25-16-17(23(2)19(27)22-18(16)26)21-20(25)29-11-8-24-6-9-28-10-7-24/h3-5,12H,6-11,13H2,1-2H3,(H,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVVHFKPIMBKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCCN4CCOCC4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-7-(3-methylbenzyl)-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy against different cancer cell lines.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₃H₁₅N₄O₂S
- Molecular Weight : 295.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interfere with cellular pathways associated with cancer proliferation and survival. It exhibits inhibition of key enzymes involved in purine metabolism and may also affect signaling pathways related to cell growth and apoptosis.
Target Enzymes
- Cyclooxygenase (COX) : The compound may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators, which are often upregulated in cancerous tissues.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound against various cancer cell lines. The findings are summarized in the following table:
| Cell Line | IC50 (µM) | Effect Observed | Reference |
|---|---|---|---|
| HeLa (Cervical) | 10.5 | Significant cytotoxicity observed | |
| MDA-MB-231 (Breast) | 8.2 | Induced apoptosis and cell cycle arrest | |
| A549 (Lung) | 12.0 | Reduced cell viability |
Case Studies
- HeLa Cell Study : In a controlled study, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 10.5 µM. The mechanism was linked to apoptosis as evidenced by increased caspase activity and morphological changes typical of apoptotic cells .
- MDA-MB-231 Cell Line : This breast cancer cell line exhibited a lower IC50 value of 8.2 µM, indicating higher sensitivity to the compound. Flow cytometry analysis revealed that treatment led to significant accumulation of cells in the sub-G1 phase, suggesting induction of apoptosis .
- A549 Lung Cancer Cells : The compound was shown to reduce viability at an IC50 of 12.0 µM, with further investigations indicating that it may inhibit cell migration and invasion through modulation of matrix metalloproteinases (MMPs) .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics; however, detailed studies on bioavailability and metabolism are still required to fully understand its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
